Cas no 2172532-13-5 (9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane)

9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane structure
2172532-13-5 structure
商品名:9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane
CAS番号:2172532-13-5
MF:C13H25NO
メガワット:211.343703985214
CID:6521131
PubChem ID:165841387

9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane 化学的及び物理的性質

名前と識別子

    • 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane
    • 2172532-13-5
    • EN300-1642856
    • 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
    • インチ: 1S/C13H25NO/c1-12(2,3)8-5-11-13(6-4-7-13)15-10-9-14-11/h11,14H,4-10H2,1-3H3
    • InChIKey: NBKNBFSUIKEARG-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(CCC(C)(C)C)C21CCC2

計算された属性

  • せいみつぶんしりょう: 211.193614421g/mol
  • どういたいしつりょう: 211.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 21.3Ų

9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1642856-10.0g
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
10g
$4360.0 2023-06-04
Enamine
EN300-1642856-0.5g
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
0.5g
$974.0 2023-06-04
Enamine
EN300-1642856-100mg
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
100mg
$892.0 2023-09-22
Enamine
EN300-1642856-50mg
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
50mg
$851.0 2023-09-22
Enamine
EN300-1642856-0.05g
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
0.05g
$851.0 2023-06-04
Enamine
EN300-1642856-0.25g
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
0.25g
$933.0 2023-06-04
Enamine
EN300-1642856-1.0g
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
1g
$1014.0 2023-06-04
Enamine
EN300-1642856-250mg
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
250mg
$933.0 2023-09-22
Enamine
EN300-1642856-2500mg
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
2500mg
$1988.0 2023-09-22
Enamine
EN300-1642856-500mg
9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro[3.5]nonane
2172532-13-5
500mg
$974.0 2023-09-22

9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane 関連文献

9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonaneに関する追加情報

Introduction to 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane (CAS No. 2172532-13-5)

9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane, identified by its Chemical Abstracts Service (CAS) number 2172532-13-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. This spirocyclic compound features a fused oxane and azaspiro framework, which contributes to its distinct chemical behavior and potential biological activities. The presence of a bulky 3,3-dimethylbutyl substituent at the 9-position further enhances its molecular complexity, making it a subject of interest for researchers exploring novel pharmacophores.

The structural motif of 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane is characterized by a spirocyclic core, where an oxygen atom (oxa) and a nitrogen atom (aza) are embedded within a nine-membered ring system. This spiro configuration introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The 5-oxa and 8-aza functionalities not only define the compound's stereochemistry but also provide potential sites for interactions with biological targets. Such structural features are often exploited in drug design to optimize pharmacokinetic profiles and enhance target specificity.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit multiple biological activities simultaneously. The 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane molecule, with its intricate architecture, has been investigated for its potential applications in the development of therapeutic agents. Preliminary studies suggest that this compound may possess properties relevant to neurological disorders, inflammation, and other metabolic conditions. The bulky 3,3-dimethylbutyl group at the 9-position is particularly noteworthy, as it can influence both the solubility and bioavailability of the compound, making it a critical factor in drug formulation.

One of the most compelling aspects of 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane is its potential as a scaffold for further derivatization. Researchers have explored various chemical modifications to this core structure to enhance its biological activity or improve its pharmacological properties. For instance, functionalization at the 5-oxa or 8-aza positions could lead to novel derivatives with improved binding affinity or selectivity for specific biological targets. These modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid identification of promising candidates.

The synthesis of 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane presents several challenges due to its complex framework. Traditional synthetic routes may involve multi-step processes requiring careful control of reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to access such complex molecules more efficiently. For example, transition metal-catalyzed reactions and asymmetric synthesis techniques have been employed to construct the spirocyclic core with high precision. These advancements not only facilitate the production of 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane but also enable the synthesis of analogs with tailored properties.

In the context of medicinal chemistry research, 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane serves as an excellent model for understanding how structural features influence biological activity. Its unique spirocyclic architecture provides insights into how molecular rigidity can be leveraged to enhance binding interactions with biological targets. Additionally, the presence of both oxygen and nitrogen heteroatoms offers multiple opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor recognition.

Recent studies have begun to explore the potential therapeutic applications of 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane in preclinical models. Initial findings suggest that this compound may exhibit anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Furthermore, its structural similarity to known bioactive molecules makes it a valuable candidate for structure-based drug design initiatives aimed at developing novel treatments for chronic diseases.

The role of computational chemistry in studying 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. By simulating these interactions computationally, scientists can identify key pharmacophoric elements within the molecule and make informed decisions about further optimization efforts. This approach not only accelerates the drug discovery process but also reduces the reliance on empirical testing alone.

The future prospects for 9-(3,3-dimethylbutyl)-5-oxa-8-azaspiro3.5nonane are promising given its unique structural features and potential biological activities. As research in medicinal chemistry continues to evolve, this compound is likely to play an increasingly important role in the development of new therapeutic agents. Its complex framework offers opportunities for innovation across multiple disciplines within pharmaceutical science.

In conclusion,9-(3, 33-dimethylbutyl)- 5-oxa- 8-azaspiro ............

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